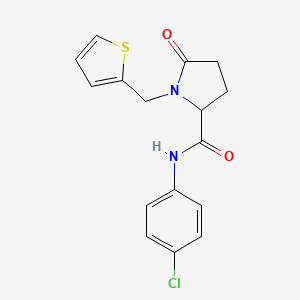

N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide

Description

N-(4-Chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide (CAS: 477768-20-0) is a pyrrolidine-based carboxamide derivative with a molecular formula of C₁₆H₁₅ClN₂O₂S and a molar mass of 334.82 g/mol . Key structural features include:

- A 4-chlorophenyl group attached to the carboxamide nitrogen.

- A thiophen-2-ylmethyl (2-thienylmethyl) substituent at the 1-position of the pyrrolidine ring.

- A 5-oxo moiety on the pyrrolidine backbone.

Predicted physicochemical properties include a density of 1.427 g/cm³, boiling point of 607.7°C, and pKa of 12.63, suggesting moderate solubility in polar solvents under basic conditions .

Properties

IUPAC Name |

N-(4-chlorophenyl)-5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c17-11-3-5-12(6-4-11)18-16(21)14-7-8-15(20)19(14)10-13-2-1-9-22-13/h1-6,9,14H,7-8,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGRUIQVAGLSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Thiophene Moiety: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated intermediate.

Attachment of the Chlorophenyl Group: This can be done using a nucleophilic substitution reaction where a chlorophenyl halide reacts with an amine or another nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Heterocyclic Variations : Replacement of the thienylmethyl group with a thiadiazole (e.g., ) or thiazolidine ring (e.g., ) alters steric and electronic profiles, impacting solubility and target selectivity.

- Biological Activity : The 2,4-dichlorobenzyl-substituted pyrrolidine in demonstrated P2X7 receptor antagonism , suggesting the target compound could be optimized for similar inflammatory pathways.

Functional Group Impact on Physicochemical Properties

- Thienylmethyl vs.

- Chlorophenyl vs. Fluorophenyl : Fluorine substitution (e.g., ) reduces metabolic degradation compared to chlorine but may decrease lipophilicity.

Biological Activity

N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide is a complex organic compound with a variety of biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide is , with a molecular weight of 334.82 g/mol. The compound features a pyrrolidine ring, a thiophene moiety, and a chlorophenyl group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amines and carbonyl compounds.

- Introduction of the Thiophene Moiety : Often done via cross-coupling reactions like Suzuki-Miyaura coupling.

- Attachment of the Chlorophenyl Group : Utilizes nucleophilic substitution reactions with chlorophenyl halides.

Antimicrobial Activity

Research has indicated that N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide exhibits significant antimicrobial properties. In vitro studies demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's structure suggests that it may inhibit bacterial enzymes, contributing to its antimicrobial effects .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro tests showed promising results against lung cancer cell lines (A549), indicating that derivatives of this compound could serve as potential anticancer agents. The presence of the thiophene moiety is believed to enhance its efficacy against multidrug-resistant strains of cancer cells .

Enzyme Inhibition

N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases, while urease inhibition may have applications in treating infections caused by urease-producing bacteria .

The exact mechanism by which N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate interaction and subsequent biochemical reactions.

- Receptor Modulation : It may also interact with cellular receptors, leading to altered signaling pathways that affect cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study highlighted the antibacterial effectiveness of similar pyrrolidine derivatives against Staphylococcus aureus, showcasing their potential in combating antibiotic resistance .

- Another research focused on the synthesis and biological evaluation of 5-oxopyrrolidine derivatives, indicating their promising activity against various cancer cell lines and resistant bacterial strains.

Comparative Analysis

| Compound Name | Key Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N-(4-chlorophenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide | Contains pyrrolidine, thiophene, and chlorophenyl groups | Moderate to strong against Salmonella typhi | Effective against A549 lung cancer cells |

| N-(4-chlorophenyl)-2-pyrrolidinecarboxamide | Lacks thiophene moiety | Limited activity reported | Not extensively studied |

| N-(2-thienylmethyl)-2-pyrrolidinecarboxamide | Lacks chlorophenyl group | Moderate activity against some strains | Limited anticancer studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.